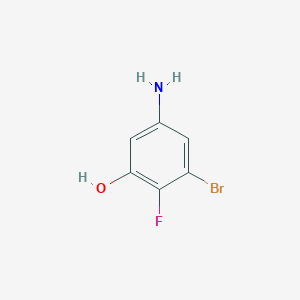

3-Bromo-4-fluoro-5-hydroxyaniline

Description

Contextualization of Fluorine and Bromine Substitution in Aromatic Systems

The substitution of hydrogen atoms with fluorine and bromine on an aromatic ring profoundly alters the molecule's properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can modulate the pKa of nearby functional groups. nih.gov This high electronegativity also contributes to the stability of the aromatic ring. The introduction of fluorine can also influence the conformation of a molecule due to its small size. nih.gov

Bromine, while also electronegative, is larger and more polarizable than fluorine. The carbon-bromine bond is a key functional group in synthetic organic chemistry, particularly in cross-coupling reactions where it can be readily converted to new carbon-carbon or carbon-heteroatom bonds. nbinno.com The presence of both fluorine and bromine on an aromatic ring, as in 3-Bromo-4-fluoro-5-hydroxyaniline, offers multiple sites for selective chemical modification, making such compounds valuable synthetic intermediates.

Overview of the Research Landscape for this compound and Related Structures

The research landscape for this compound is primarily situated within its role as a building block in organic synthesis. While specific studies on this exact isomer are not extensively documented in publicly available literature, the research on related halogenated anilines and phenols provides a strong indication of its potential applications. Halogenated anilines are widely utilized in the synthesis of pharmaceuticals and agrochemicals. thermofisher.com For instance, related compounds like 3-Bromo-2-fluoroaniline are recognized for their utility in preparing RIG-I agonists for treating cell proliferation disorders and as precursors for anticancer drugs. nbinno.com

The synthesis of halogenated anilines can be achieved through various methods, including the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov The presence of both a bromine and a fluorine atom on the aniline (B41778) ring allows for differential reactivity, enabling chemists to perform selective cross-coupling reactions. The bromine atom is a common participant in Suzuki-Miyaura and Buchwald-Hartwig couplings for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. nbinno.com

The general class of aminophenols is known to be of commercial importance as intermediates in the pharmaceutical and chemical dye industries. researchgate.net The synthesis of substituted meta-aminophenol derivatives, a class to which this compound belongs, has been a subject of research interest. mdpi.com

Scope and Objectives of the Research Compendium on Halogenated Aminophenols

The primary objective of this compendium is to provide a focused overview of the chemical significance of this compound, placed within the broader context of halogenated aminophenols. This article will adhere strictly to the chemical and synthetic aspects of these compounds. The aim is to present a clear and scientifically accurate summary of the role of fluorine and bromine substitution in aromatic systems and to outline the current understanding of the research landscape for this compound and its structural relatives. This compendium will serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar halogenated aromatic compounds.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula |

| This compound | Not available | C₆H₅BrFNO |

| 3-Bromo-2-fluoroaniline | 58534-95-5 | C₆H₅BrFN |

| 3-Bromo-2-fluoronitrobenzene | 51459-42-6 | C₆H₃BrFNO₂ |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKIGWRZGLNIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Fluoro 5 Hydroxyaniline and Analogues

Retrosynthetic Dissection of the Molecular Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. For 3-Bromo-4-fluoro-5-hydroxyaniline, several disconnections can be envisioned, primarily revolving around the introduction of the three key functional groups: the amino, hydroxyl, and bromo substituents.

A primary retrosynthetic pathway involves the disconnection of the C-N bond, suggesting a late-stage introduction of the amino group. This could be achieved through the reduction of a corresponding nitro compound, a robust and widely used transformation. This leads to the key intermediate, 3-bromo-4-fluoro-5-nitrophenol.

Further deconstruction of this nitrophenol intermediate can proceed in two main directions:

Route A: Disconnection of the C-Br bond points towards the bromination of 4-fluoro-3-nitrophenol. The regioselectivity of this electrophilic aromatic substitution would be critical.

Route B: Disconnection of the C-N bond (via the nitro group) suggests the nitration of 3-bromo-4-fluorophenol. The directing effects of the existing bromo, fluoro, and hydroxyl groups would govern the position of nitration.

An alternative overarching strategy could involve the disconnection of the C-O bond, implying a hydroxylation reaction on a substituted aniline (B41778), though this is generally a more challenging transformation. Similarly, disconnection of the C-Br bond could point to a late-stage bromination of 4-fluoro-3-hydroxyaniline.

Classical Approaches to Substituted Aminophenol Synthesis

Traditional synthetic methods provide a well-established toolbox for the construction of substituted aminophenols. These approaches often rely on stepwise functionalization of aromatic rings through electrophilic substitution and subsequent transformations.

Directed Halogenation Strategies of Precursors

Directed halogenation is a fundamental strategy for introducing halogen atoms at specific positions on an aromatic ring. In the context of synthesizing this compound, the bromination of a suitable precursor is a key consideration. The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome. For instance, in the bromination of 3-aminophenol, the powerful ortho-, para-directing influence of both the hydroxyl and amino groups can lead to a mixture of products. Steric hindrance can also influence the position of bromination, potentially preventing substitution at the sterically hindered position between two substituents.

Nitration and Subsequent Reduction Pathways to Aniline Derivatives

The nitration of an aromatic ring followed by the reduction of the nitro group to an amine is a cornerstone of aniline synthesis. This two-step process is highly versatile and generally high-yielding.

For the synthesis of this compound, a plausible route involves the nitration of 3-bromo-4-fluorophenol. The regioselectivity of this reaction would be governed by the directing effects of the hydroxyl, bromo, and fluoro substituents. The hydroxyl group is a strong activating and ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The interplay of these effects would determine the position of the incoming nitro group.

Following successful nitration to obtain 3-bromo-4-fluoro-5-nitrophenol, the subsequent reduction of the nitro group is required. A variety of reducing agents can be employed for this transformation.

| Reagent/Catalyst | Conditions | Substrate Compatibility |

| Fe/HCl or Sn/HCl | Acidic | Tolerant of many functional groups |

| H₂, Pd/C | Catalytic Hydrogenation | Can also reduce other functional groups |

| SnCl₂ | Mild | Selective for nitro group reduction |

| Na₂S₂O₄ | Aqueous | Mild conditions |

Care must be taken to select a reduction method that is compatible with the bromo and fluoro substituents, avoiding undesired side reactions such as dehalogenation.

Hydroxylation and Amination Protocols for Aromatic Systems

Direct hydroxylation of an aromatic C-H bond is a challenging transformation but can be achieved under specific conditions, often involving strong oxidizing agents or transition metal catalysts. For the synthesis of this compound, a hypothetical route could involve the hydroxylation of 3-bromo-4-fluoroaniline (B1273062). However, controlling the regioselectivity of such a reaction on a polysubstituted ring would be difficult.

Similarly, direct amination of a phenolic compound is not a common synthetic strategy. A more conventional approach to introduce the amino group is through the reduction of a nitro group, as previously discussed.

Modern Catalytic Synthetic Routes

Modern organic synthesis has seen the advent of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions for C-Br Bond Manipulation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While often used to form C-C or C-N bonds at the site of a halogen, these methods can also be employed to introduce the amino group. For instance, the Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. In the context of our target molecule, a hypothetical route could involve the palladium-catalyzed amination of a suitably protected 3-bromo-4-fluoro-5-hydroxyphenyl halide. However, the presence of the bromo substituent on the target molecule itself makes a late-stage amination of a different halide a more complex strategy.

More relevant to the synthesis of this compound is the fact that palladium catalysts are often compatible with bromo and fluoro substituents, allowing for other transformations on the molecule without disturbing these halogens. For example, a palladium catalyst could be used to introduce another functional group if desired, while leaving the C-Br bond intact for future manipulations.

C-F Bond Activation and Functionalization in Halogenated Anilines

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, recent advances have provided pathways for its functionalization, which can be crucial in the synthesis of complex fluoroaromatics. mdpi.com In the context of halogenated anilines, C-F bond activation can be a strategic step to introduce other functional groups.

Transition-metal catalysis is a prominent strategy for C-F bond activation. Nickel complexes, for instance, have been shown to catalyze the cross-coupling of fluoroaromatics with organozinc reagents. mdpi.com This approach could potentially be applied to a fluorinated aniline precursor to introduce new carbon-carbon bonds. Another strategy involves nucleophilic aromatic substitution (SNAr) on highly fluorinated rings, where the strong electron-withdrawing nature of multiple fluorine atoms facilitates the displacement of one fluorine by a nucleophile. mdpi.com

Furthermore, halogenation itself can induce C-N bond activation, which in turn enables cyclization reactions. rsc.org While not a direct C-F functionalization, this illustrates the electronic interplay between halogen substituents and other functional groups on the aniline ring. rsc.org Transition-metal-free methods for C-F bond activation are also emerging, often utilizing strong bases or Lewis acids to facilitate the cleavage of the C-F bond. scispace.com For instance, the reaction of ortho-fluoroaniline with stoichiometric Ti(NMe2)4 can lead to defluoroamination products. mdpi.com

Key Strategies for C-F Bond Activation:

Transition-Metal Catalysis: Primarily using nickel or palladium complexes to mediate cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Effective in polyfluorinated systems where the ring is highly activated.

Lewis Acid or Base Mediation: Facilitates C-F bond cleavage under transition-metal-free conditions. scispace.com

Chemo- and Regioselective Electrophilic Fluorination and Bromination Techniques

Achieving specific substitution patterns on an aniline ring requires careful selection of halogenating agents and reaction conditions to control both chemoselectivity (which functional group reacts) and regioselectivity (where on the ring the reaction occurs).

Electrophilic Fluorination: The direct fluorination of anilines is challenging due to the high reactivity of elemental fluorine and the propensity of the amino group to oxidize. Modern electrophilic fluorinating reagents, often containing an N-F bond, offer milder and more selective alternatives. Reagents like Selectfluor™ (F-TEDA-BF4) are widely used for the fluorination of electron-rich aromatic systems. rsc.orgresearchgate.net The regioselectivity is governed by the existing substituents on the aniline ring. The activating, ortho-, para-directing amino group dominates, but steric hindrance and the electronic effects of other substituents provide further control.

Electrophilic Bromination: Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.govresearchgate.net For anilines, the powerful activating effect of the amino group can lead to polybromination and oxidation. khanacademy.org To achieve regioselective monobromination, several strategies are employed:

Protecting the Amino Group: Acylation of the amino group to form an anilide moderates its activating effect and increases steric hindrance at the ortho positions, favoring para-bromination.

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and milder alternative to Br2, often leading to higher selectivity. nih.govresearchgate.net

Catalysis: Copper-catalyzed oxidative bromination using NaBr and an oxidant like Na2S2O8 offers a practical method for regioselective bromination of free anilines. researchgate.net Similarly, using copper(II) bromide in ionic liquids can achieve high yields and regioselectivity for para-bromination under mild conditions. nih.gov

The table below summarizes various reagents and their typical regioselective outcomes in the halogenation of anilines.

| Halogenation Type | Reagent | Typical Selectivity | Reference |

|---|---|---|---|

| Fluorination | Selectfluor™ | Ortho/Para-directing, influenced by sterics | rsc.orgresearchgate.net |

| Bromination | Br₂ in Acetic Acid | Often leads to polybromination (e.g., 2,4,6-tribromoaniline) | khanacademy.org |

| Bromination | N-Bromosuccinimide (NBS) | Higher para-selectivity, especially with protected anilines | nih.govresearchgate.net |

| Bromination | CuBr₂ in Ionic Liquid | High para-selectivity for unprotected anilines | nih.gov |

| Bromination | CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | Regioselective bromination of free anilines | researchgate.net |

Strategies for Stereochemical Control in Multi-Substituted Aniline Synthesis

While the synthesis of achiral aromatic compounds like this compound does not involve stereocenters on the ring itself, the principles of stereochemical control become relevant when chiral side chains or adjacent stereocenters are present. Furthermore, synthetic strategies that build the aromatic ring can involve stereocontrolled steps.

Three-component reactions offer a modern approach to constructing substituted anilines. beilstein-journals.orgrsc.org For instance, the reaction of 1,3-diketones with acetone and various amines can yield meta-substituted anilines through a sequence of condensation and aromatization steps. beilstein-journals.orgrsc.org While the final product is aromatic, the intermediate cyclic carbinols possess stereocenters. If chiral starting materials or catalysts are used in such strategies, it could lead to stereochemical control in analogues with chiral substituents.

In cases where functional groups on the aniline are modified, such as the reduction of a ketone or an imine, stereoselective methods (e.g., using chiral catalysts or reagents) can be employed to control the formation of new stereocenters. For example, the synthesis of enantioenriched fluorinated carbocycles has been achieved using enantioselective dihydroxylation combined with diastereoselective electrophilic fluorodesilylation, highlighting how stereocontrol can be exerted in fluorination steps of cyclic precursors. researchgate.net

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

Optimizing reaction conditions is paramount for maximizing the yield of the desired isomer and minimizing side products in the synthesis of multi-substituted anilines. Key parameters that are typically varied include temperature, solvent, catalyst, and reaction time.

A systematic approach to optimization often involves screening a range of conditions using a model substrate. researchgate.net For the synthesis of p-aminophenol from nitrobenzene, for example, studies have evaluated the effect of reaction temperature, sulfuric acid concentration, and reaction time to identify the optimal conditions for maximizing the yield. rasayanjournal.co.in It was found that an optimal temperature of 70°C and a sulfuric acid concentration of 1.5 M gave the best results; higher temperatures led to a decrease in yield. rasayanjournal.co.in

The choice of solvent can dramatically influence the outcome of a reaction. In the halogenation of anilines, the use of ionic liquids as solvents has been shown to enhance regioselectivity for the para-isomer when using copper halides. nih.gov This highlights the role of the reaction medium in controlling the distribution of products.

The following table illustrates a typical optimization process for a hypothetical reaction, showing how varying parameters can affect the yield.

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Temperature | 60°C | 46.6 |

| 2 | Temperature | 70°C | 48.0 |

| 3 | Temperature | 80°C | 45.6 |

| 4 | Catalyst Concentration | 0.8 M | 36.3 |

| 5 | Catalyst Concentration | 1.5 M | 48.0 |

| 6 | Catalyst Concentration | 2.2 M | 47.4 |

| 7 | Reaction Time | 120 min | 48.0 |

| 8 | Reaction Time | 150 min | 46.6 |

Data is hypothetical and based on trends observed in the synthesis of para-aminophenol for illustrative purposes. rasayanjournal.co.in

Advanced Isolation and Purification Techniques for Halogenated Aminophenol Intermediates

The isolation and purification of halogenated aminophenol intermediates are critical steps to ensure the high purity required for subsequent reactions or for the final product. The presence of regioisomers, starting materials, and reaction by-products necessitates efficient separation techniques.

Crystallization: Crystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. ijddr.in An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. ijddr.in For aminophenols, which have both a basic amino group and an acidic hydroxyl group, the pH of the aqueous solution can be adjusted to control solubility and facilitate selective precipitation.

Extraction: Liquid-liquid extraction is widely used to separate aminophenols from impurities based on their differing solubilities in immiscible solvents and their acid-base properties. For instance, in the purification of p-aminophenol produced from the reduction of nitrobenzene, an extractive process using a mixture of aniline and toluene can selectively remove impurities like 4,4'-diaminodiphenyl ether. googleapis.comgoogle.com The pH of the aqueous feed is adjusted to between 4.0 and 5.0 to optimize the separation. googleapis.comgoogle.com Further purification can be achieved by back-extracting the organic phase with a basic solution to recover any dissolved p-aminophenol. googleapis.com

Chromatography: For challenging separations where crystallization and extraction are insufficient, column chromatography is a powerful tool. Techniques such as silica gel chromatography can separate compounds based on differences in polarity. The choice of eluent (solvent system) is optimized to achieve the best separation between the desired product and its impurities.

Post-Purification Treatment: After initial purification, further treatment may be necessary. For example, treatment with activated carbon can be used to remove colored impurities from the final product solution before crystallization. googleapis.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluoro 5 Hydroxyaniline

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity (the position of substitution) of the reaction are profoundly influenced by the substituents already present on the ring.

The substituents on the 3-Bromo-4-fluoro-5-hydroxyaniline ring can be classified based on their electronic effects:

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They direct incoming electrophiles to the ortho and para positions.

Amino (–NH₂) group: A very strong activating group due to its ability to donate its lone pair of electrons into the ring via resonance.

Hydroxyl (–OH) group: A strong activating group, also donating electron density through resonance.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene.

Bromo (–Br) and Fluoro (–F) groups: Halogens are a unique class that are deactivating due to their strong electron-withdrawing inductive effect but are still ortho-, para-directing because of their ability to donate electron density through resonance. libretexts.org

In this compound, the powerful activating and directing effects of the amino (–NH₂) and hydroxyl (–OH) groups dominate the ring's reactivity. libretexts.org These groups work in concert to strongly activate the positions ortho and para to themselves. The only available position for substitution is C6, which is ortho to the amino group and para to the hydroxyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur almost exclusively at this position. The combined deactivating inductive effects of the bromine and fluorine atoms are largely overcome by the potent activating resonance effects of the –NH₂ and –OH groups.

Interactive Table: Directing Effects of Substituents

| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| –NH₂ | 5 | Strongly Activating | Ortho, Para |

| –OH | 3 | Strongly Activating | Ortho, Para |

| –F | 4 | Deactivating | Ortho, Para |

| –Br | 1 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen Displacement

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups (such as –NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

The benzene ring of this compound is substituted with strong electron-donating groups (–NH₂ and –OH). These groups enrich the ring with electron density, making it a poor substrate for nucleophilic attack. Consequently, this compound is expected to be highly unreactive under standard SNAr conditions. The reaction is disfavored because the electron-donating groups would destabilize the negatively charged Meisenheimer complex intermediate.

In the context of SNAr reactions, the typical leaving group trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.comresearchgate.net This counterintuitive trend is explained by the mechanism of the reaction, which proceeds in two steps:

Nucleophilic attack: The nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. This is typically the slow, rate-determining step. stackexchange.comwyzant.com

Loss of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored. This step is fast.

Kinetic studies of SNAr reactions confirm that the mechanism is typically a stepwise addition-elimination process. nih.gov The reaction rate is dependent on the concentrations of both the aromatic substrate and the nucleophile. For the reaction to proceed, the aromatic ring must be sufficiently electron-poor.

Reactivity of the Amino Group (–NH₂)

The primary amino group is a versatile functional group that can undergo a variety of chemical transformations.

Acylation: Aromatic amines readily react with acylating agents like acid chlorides or anhydrides to form amides. For instance, the reaction of 4-fluoroaniline with acetic anhydride is used to form 4-fluoroacetanilide. google.com This reaction is often employed to protect the amino group during other transformations, as the resulting acetamido group is less activating and less basic than the amino group. This compound would be expected to undergo acylation smoothly at the amino group.

Alkylation: The direct alkylation of aromatic amines with alkyl halides is often difficult to control and can lead to mixtures of mono- and poly-alkylated products, as well as quaternary ammonium salts. The nitrogen atom of the amine acts as a nucleophile, displacing the halide.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at cold temperatures (0–5 °C) to form diazonium salts. A similar transformation is documented for 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com The resulting diazonium salt of this compound would be a versatile intermediate, capable of undergoing various Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., –Cl, –Br, –CN, –OH) in place of the original amino group.

Primary aromatic amines, including substituted anilines, undergo condensation reactions with aldehydes or ketones to form Schiff bases (also known as imines or azomethines). internationaljournalcorner.com The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, typically under acid catalysis. nih.gov Numerous studies report the synthesis of Schiff bases from haloanilines and various aldehydes. nih.govresearchgate.net The amino group of this compound is expected to react readily with carbonyl compounds to form the corresponding Schiff base, a reaction widely used in the synthesis of ligands for coordination chemistry and molecules with potential biological activity. nih.govresearchgate.net

Interactive Table: Summary of Expected Amine Reactivity

| Reaction Type | Reagent(s) | Expected Product Type | Notes |

|---|---|---|---|

| Acylation | Acid Chloride (e.g., CH₃COCl) or Anhydride | Amide | Protects the amino group; reduces its activating effect. |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine, Ammonium Salt | Often leads to multiple alkylations. |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Versatile intermediate for Sandmeyer reactions. |

| Schiff Base Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | Imine (Schiff Base) | Common condensation reaction, often acid-catalyzed. |

Reactivity of the Hydroxyl Group (–OH)

The hydroxyl group in a phenolic compound like this compound is expected to be a key site for chemical modifications. The electronic environment of the aromatic ring, influenced by the electron-withdrawing halogen atoms (bromine and fluorine) and the electron-donating amino group, would modulate its nucleophilicity and acidity.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation are fundamental transformations for hydroxyl groups, converting phenols into ethers and esters, respectively. These reactions are crucial for protecting the hydroxyl group or for introducing new functionalities. The existence of related commercial products like 3-Bromo-4-ethoxy-5-fluoroaniline and 3-Bromo-5-fluoro-4-methoxyaniline strongly implies that the parent hydroxyl compound can undergo O-alkylation. However, specific scholarly articles detailing the reaction conditions (e.g., reagents, catalysts, solvents, yields) or mechanistic studies for the O-alkylation and O-acylation of this compound could not be identified.

Redox Chemistry and Phenol Oxidation Pathways

Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones or polymeric materials, through complex radical or electron-transfer mechanisms. The presence of an amino group and halogens on the ring would significantly influence the oxidation potential and the subsequent reaction pathways. Despite the general understanding of phenol oxidation, specific studies investigating the redox chemistry of this compound, its oxidation products, or the mechanisms involved are absent from the reviewed literature.

Chemo-, Regio-, and Stereoselective Transformations for Derivatization

The multifunctional nature of this compound, with its amine, hydroxyl, and halogenated aromatic ring, presents challenges and opportunities for selective chemical transformations. Achieving chemo-, regio-, and stereoselectivity is paramount in synthetic chemistry for creating complex molecules. Research on how the interplay of the different functional groups directs the outcome of derivatization reactions on this specific molecule has not been published. For instance, there is no available data on the selective N- vs. O-alkylation/acylation or regioselective manipulation of the aromatic ring.

Metal-Mediated Transformations and Coordination Chemistry for Ligand Formation

The bromine atom on the aromatic ring serves as a handle for various metal-mediated cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Additionally, the amino and hydroxyl groups can act as ligands, coordinating with metal centers to form complexes with potential catalytic or material applications. While the principles of these transformations are well-established for substituted anilines and phenols, specific examples and detailed studies of this compound participating in such metal-mediated reactions or forming coordination complexes are not documented in the scientific literature.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Fluoro 5 Hydroxyaniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular framework can be constructed.

Proton (¹H) and Carbon (¹³C) NMR for Detailed Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. In 3-Bromo-4-fluoro-5-hydroxyaniline, the substituents on the aromatic ring—bromo, fluoro, hydroxyl, and amino groups—exert distinct electronic effects that influence the chemical shifts of the remaining aromatic protons and carbons.

The chemical shift of a nucleus is sensitive to its local electronic environment. Electron-withdrawing groups, such as halogens, tend to deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups like hydroxyl and amino groups shield adjacent nuclei, shifting their resonances to lower chemical shift values (upfield). organicchemistrydata.orgcore.ac.uk The interplay of these inductive and resonance effects determines the precise spectral appearance.

For this compound, two protons are attached to the aromatic ring at positions 2 and 6. The ¹H NMR spectrum would be expected to show two distinct signals for these protons, likely appearing as doublets due to coupling with the neighboring fluorine atom. The ¹³C NMR spectrum would display six unique signals for the aromatic carbons, with their chemical shifts being highly dependent on the attached substituent. Carbons directly bonded to electronegative atoms (Br, F, O, N) would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects on benzene (B151609) rings. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | ~140-150 |

| C2-H | ~6.5-7.0 | ~110-120 |

| C3-Br | - | ~105-115 |

| C4-F | - | ~150-160 (d, ¹JCF) |

| C5-OH | - | ~145-155 |

| C6-H | ~6.0-6.5 | ~100-110 |

Fluorine (¹⁹F) NMR for Characterization of Fluorinated Aromatic Systems

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.govwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. wikipedia.org A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which are very sensitive to the electronic environment, allowing for subtle molecular differences to be distinguished. wikipedia.orgnih.govresearchgate.net

In the context of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C4. The precise chemical shift would provide information about the electronic effects of the adjacent bromo and hydroxyl groups. Furthermore, this fluorine signal would exhibit spin-spin coupling with the nearby aromatic proton at C2 and potentially a smaller, longer-range coupling to the proton at C6. This coupling pattern (multiplicity) confirms the relative positions of the fluorine and hydrogen atoms on the aromatic ring.

Nitrogen (¹⁵N) NMR for Amine Characterization and Protonation Effects

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the chemical environment of nitrogen atoms within a molecule. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques allow for its effective observation. The chemical shift of the nitrogen in the aniline's amino group is influenced by the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net

A crucial application of ¹⁵N NMR is the study of protonation effects. nih.gov The chemical shift of the amino nitrogen is highly sensitive to the pH of the solution. Upon protonation to form an anilinium ion (-NH₃⁺), the nitrogen nucleus becomes significantly deshielded, resulting in a substantial downfield shift in its NMR signal. This phenomenon can be used to determine the pKa of the amine and study acid-base interactions at the molecular level.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidation of Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different nuclei are connected within a molecule, which is essential for confirming complex structures. slideshare.netharvard.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies nuclei that are spin-coupled to each other, typically protons on adjacent carbons. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a cross-peak between the signals of the protons at C2 and C6 if they have a small long-range coupling, helping to assign their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com An HSQC spectrum would definitively link the ¹H signal of the proton at C2 to the ¹³C signal of the C2 carbon, and similarly for the C6 proton and carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY reveals through-space correlations between nuclei that are physically close to each other, regardless of whether they are bonded. harvard.eduresearchgate.net This is particularly valuable for determining the stereochemistry and conformation of more complex derivatives of the parent aniline (B41778).

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of molecules. These techniques are highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding. mt.com FT-IR and Raman are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. thermofisher.comspectroscopyonline.com

Characteristic Vibrational Modes of Halogenated Aminophenols

The vibrational spectrum of a molecule like this compound is a composite of the vibrational modes of its constituent parts. Specific functional groups give rise to characteristic absorption bands or scattering peaks at known frequencies.

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups will exhibit characteristic stretching vibrations in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding; broader bands suggest stronger intermolecular interactions.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of sharp bands between 1450 and 1600 cm⁻¹.

C-O, C-N, C-F, and C-Br Vibrations: The stretching vibrations for bonds between carbon and the substituents are found in the fingerprint region of the spectrum (below 1500 cm⁻¹). C-O and C-N stretching modes are typically observed in the 1000-1300 cm⁻¹ range. researchgate.net The C-F and C-Br stretching vibrations occur at lower frequencies, generally below 1200 cm⁻¹ and 700 cm⁻¹, respectively. nih.govpurdue.edu

Aromatic C-H Bending: The out-of-plane C-H bending vibrations, which appear between 650 and 900 cm⁻¹, are highly characteristic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted ring, a specific pattern of bands in this region would be expected, providing strong evidence for the assigned structure.

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for Halogenated Aminophenols

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong / Weak |

| N-H Stretch | 3300 - 3500 | Medium / Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong / Strong |

| C-N Stretch | 1250 - 1350 | Medium / Medium |

| C-O Stretch (Phenol) | 1180 - 1260 | Strong / Weak |

| C-F Stretch | 1000 - 1200 | Strong / Weak |

| C-Br Stretch | 500 - 700 | Medium / Strong |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Strong / Weak |

Probing Hydrogen and Halogen Bonding through Vibrational Shifts

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for investigating intermolecular interactions such as hydrogen and halogen bonding. The formation of these non-covalent bonds introduces perturbations to the vibrational modes of the involved functional groups, leading to characteristic shifts in their spectral bands.

In derivatives of this compound, the hydroxyl (-OH) and amine (-NH₂) groups are potent hydrogen bond donors, while the oxygen, nitrogen, and fluorine atoms can act as acceptors. The bromine atom, possessing an electrophilic region known as a σ-hole, can participate in halogen bonding.

Key Research Findings:

Hydrogen Bonding Effects: The formation of intermolecular hydrogen bonds, such as O-H···N or N-H···O, typically results in a significant red shift (a shift to lower wavenumbers) of the stretching frequencies of the O-H and N-H bonds. mdpi.com This is accompanied by a considerable broadening and an increase in the intensity of the corresponding absorption bands in the IR spectrum. mdpi.com Studies on various aniline derivatives have shown that the amino group's symmetric (νs) and asymmetric (νas) stretching frequencies are sensitive to the molecular environment. nih.gov In the solid state, the presence of multiple absorption bands for the amino group often indicates the formation of inter- or intramolecular hydrogen bonds. nih.gov

Halogen Bonding Influence: While less pronounced than in hydrogen bonding, halogen bonds also induce shifts in vibrational frequencies. The interaction between the bromine atom of a this compound derivative and a halogen bond acceptor (e.g., a nitrogen or oxygen atom) can perturb the vibrational modes of the carbon-bromine bond and the acceptor group. These shifts, although smaller, can be detected and provide evidence for the presence and nature of halogen bonding in the solid state.

Data on Vibrational Shifts in Related Aniline Derivatives:

| Interaction Type | Functional Group | Observed Effect on Stretching Frequency |

| Hydrogen Bonding | -OH, -NH₂ | Red shift (lower wavenumber), broadening, and increased intensity. mdpi.comnih.gov |

| Halogen Bonding | C-Br, Acceptor | Minor shifts in the vibrational modes of the involved groups. |

Applications of Surface-Enhanced Raman Scattering (SERS) for Detection and Characterization

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can provide significant enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection and characterization of analytes at very low concentrations.

For derivatives of this compound, SERS can provide detailed vibrational information, offering insights into the molecule's adsorption behavior and interaction with the metal surface. The enhancement mechanism is attributed to both electromagnetic and chemical effects. The chemical enhancement component is particularly relevant, as it involves charge-transfer interactions between the analyte and the SERS substrate.

Detailed Research Findings:

Chemisorption and Enhancement: The SERS spectra of aniline and its derivatives are influenced by their chemisorption onto the metal surface. The amine group can directly interact with the metal, leading to specific enhancement patterns. The relative strengths of SERS enhancement can be predicted by considering the HOMO-LUMO energy gaps of the analyte-metal cluster, which is indicative of charge-transfer efficiency. scirp.org

Spectral Fingerprinting: SERS provides a unique spectral fingerprint for the analyte. A study on mono-halogenated anilines demonstrated that distinct SERS spectra could be obtained for 2-fluoroaniline, 2-chloroaniline, 2-bromoaniline, and 2-iodoaniline using a gold colloid. researchgate.net This suggests that SERS can effectively distinguish between different halogenated aniline derivatives.

Expected SERS Activity for this compound Derivatives:

| Feature | Description |

| Adsorption Site | The amine (-NH₂) and hydroxyl (-OH) groups are likely primary interaction sites with the SERS-active surface. |

| Signal Enhancement | Strong SERS signals are anticipated due to the potential for charge-transfer interactions facilitated by the lone pair electrons on the nitrogen and oxygen atoms. scirp.org |

| Spectral Features | Enhanced vibrational modes corresponding to the aromatic ring, C-N, C-O, C-Br, and C-F bonds would be expected, providing a detailed structural fingerprint. |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) provide information about the electronic structure and extent of conjugation in the molecule.

The electronic spectrum of a this compound derivative is expected to be influenced by the electronic effects of its substituents. The hydroxyl and amino groups are strong auxochromes (electron-donating groups), which typically cause a bathochromic (red) shift of the absorption bands of the benzene ring. The halogens (bromine and fluorine) have a more complex effect, with their inductive electron-withdrawing and resonance electron-donating properties influencing the electronic transitions.

Key Research Findings:

Electronic Transitions: The absorption of UV radiation in organic molecules is generally restricted to functional groups (chromophores) containing valence electrons with low excitation energy. shu.ac.uk For aromatic compounds like aniline derivatives, the most common transitions are π → π* and n → π*. shu.ac.uk

Substituent Effects: A study on a Schiff base derivative, (E)-3-(5-bromo-3-fluoro-2-hydroxybenzylideneamino)benzaldehyde, which shares a similar substitution pattern, utilized UV-Vis spectroscopy to investigate intramolecular electronic transitions. researchgate.net Such analyses, often complemented by computational methods, help in understanding the electronic properties of complex substituted aromatic systems. researchgate.net

Conjugation and λmax: Increased conjugation in a molecule generally leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths. msu.edu

Expected UV-Vis Absorption Data for this compound Derivatives:

| Transition Type | Chromophore/Electrons Involved | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | Aromatic ring | 200-400 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | -NH₂, -OH lone pairs | >250 nm | Low (10-100 L mol⁻¹ cm⁻¹) shu.ac.uk |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound, allowing for the confirmation of its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information.

For a this compound derivative, HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation of the molecular ion would likely proceed through pathways characteristic of anilines and phenols.

Anticipated HRMS Fragmentation Pathways:

| Fragment Ion | Neutral Loss | Plausible Mechanism |

| [M - H]⁺ | H• | Loss of a hydrogen radical, often from the amine or hydroxyl group. |

| [M - CO]⁺ | CO | For hydroxy-substituted aromatics, loss of carbon monoxide can occur after initial rearrangements. |

| [M - Br]⁺ | Br• | Cleavage of the C-Br bond. |

| Ions from aromatic ring cleavage | Various small molecules | Complex fragmentation of the benzene ring, characteristic of aromatic compounds. |

X-ray Crystallography for Solid-State Structure and Molecular Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions, which govern the packing of molecules in the crystal lattice.

Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. A key concept in this field is the "supramolecular synthon," which is a robust and predictable structural unit formed by specific intermolecular interactions.

The formation of cocrystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio, is a central strategy in crystal engineering. By co-crystallizing a this compound derivative with a suitable coformer, it is possible to systematically study the hierarchy and competition between different intermolecular forces.

Hydrogen Bonding Networks: The -OH and -NH₂ groups can form extensive networks of hydrogen bonds, acting as both donors and acceptors. These interactions are generally the strongest and are expected to be the primary drivers of the crystal packing.

Halogen Bonding Networks: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules (e.g., the nitrogen of a pyridine or the oxygen of a carbonyl group). The strength and directionality of these halogen bonds play a crucial role in modulating the final crystal structure. The formation of ternary cocrystals often relies on a delicate balance and differing strengths of multiple halogen and hydrogen bonds. nih.gov

Common Supramolecular Synthons in Related Systems:

| Synthon Type | Interacting Groups | Resulting Motif |

| Supramolecular Heterosynthon | Aniline (N-H) and Phenol (O-H) | Cyclic [⋯O-H⋯N-H⋯]₂ tetramers. nih.goviucr.orgresearchgate.net |

| Halogen Bond Synthon | C-Br and a Lewis base (e.g., Pyridine N) | Linear or angled C-Br···N interactions. |

| Supramolecular Homosynthon | Two Phenol (O-H) groups | O-H···O chains or dimers. |

Computational and Theoretical Chemistry of Halogenated Aminophenols

Mechanistic Studies via Computational Modeling

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions.

Computational modeling allows for the detailed investigation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. researchgate.net

For a molecule like 3-Bromo-4-fluoro-5-hydroxyaniline, a relevant reaction to study would be its electrochemical oxidation. Studies on similar compounds like p-aminophenol show that oxidation proceeds via a two-electron, two-proton process to form a quinoneimine intermediate. researchgate.net Computational modeling can be used to:

Map the potential energy surface of this transformation.

Calculate the structure and energy of the transition state.

Determine the activation energy barrier for the reaction.

Investigate how the bromo and fluoro substituents influence the reaction pathway compared to unsubstituted aminophenol. researchgate.netlew.ro

By analyzing the transition state, chemists can gain a deeper understanding of reaction kinetics and selectivity, providing insights that are often difficult to obtain through experimental means alone. lew.ro

Energetic Profiles of Key Chemical Transformations

Computational chemistry serves as a powerful tool for mapping the energetic landscapes of chemical reactions involving halogenated aminophenols. By employing quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model reaction pathways and determine the energies of reactants, transition states, and products. This allows for the prediction of reaction feasibility, kinetics, and mechanisms.

For a molecule like this compound, key chemical transformations of interest would include electrophilic aromatic substitution, oxidation of the aminophenol core, and reactions involving the amine and hydroxyl functional groups. Theoretical calculations can elucidate how the bromo, fluoro, and hydroxyl substituents influence the regioselectivity and activation energies of these transformations. For instance, the electron-withdrawing nature of the halogens and the electron-donating character of the hydroxyl and amino groups create a complex electronic environment that dictates the molecule's reactivity.

While specific energetic profiles for this compound are not extensively documented in public literature, the principles of computational chemistry allow for their theoretical prediction. The table below illustrates a hypothetical energetic profile for a representative reaction, showcasing the type of data that can be generated.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (e.g., this compound + Electrophile) | 0 |

| 1 | Transition State 1 | +15.2 |

| 2 | Intermediate (e.g., Sigma Complex) | +5.8 |

| 3 | Transition State 2 | +10.5 |

| 4 | Products | -20.1 |

| This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted phenols. Actual values would require specific quantum chemical calculations. |

Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the condensed phase is governed by a variety of non-covalent interactions. For this compound, a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions are expected to play a significant role in its supramolecular chemistry.

The presence of both hydrogen bond donors (-OH and -NH2 groups) and acceptors (the nitrogen and oxygen atoms, and to a lesser extent, the fluorine atom) in this compound suggests the formation of extensive hydrogen bonding networks. Computational studies on related molecules, such as monofluoroanilines, have shown that fluorine substitution can influence the strength and frequency of N-H···N hydrogen bonds and enhance the acidity of C-H protons, making them potential hydrogen bond donors. researchgate.net The interplay between these groups can lead to complex and robust supramolecular structures.

Theoretical methods can be used to characterize these networks by identifying hydrogen bond donors and acceptors, calculating interaction energies, and analyzing the geometry of these bonds. For instance, studies on substituted anilines indicate that the hydrogen bonding capacity of the amino group is a crucial factor in their interactions. nih.gov In the case of this compound, both intramolecular and intermolecular hydrogen bonds are possible, influencing the molecule's conformation and packing in the solid state. The analysis of hydrogen bond networks in microbial rhodopsins demonstrates how graphs can be used to represent and dissect these complex interactions. frontiersin.org

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. nih.gov The bromine atom in this compound, being less electronegative and more polarizable than fluorine, is a potential halogen bond donor. It can interact with the nitrogen or oxygen atoms of neighboring molecules, or even the π-system of the aromatic ring.

Computational studies are instrumental in characterizing these interactions. They can predict the geometry and strength of halogen bonds, which are known to be influential in crystal engineering and molecular recognition. acs.org For instance, research on [N–I–N]+ halogen bonds has shown that the electron density of the halogen bond acceptor significantly impacts the stability of the complex. acs.org In the context of this compound, halogen bonding could compete with or act in concert with hydrogen bonding to direct the formation of specific supramolecular architectures. The interaction of halogenated ligands with proteins, such as in cytochrome P450, highlights the biological relevance of these interactions. nih.gov

The aromatic ring of this compound allows for π-π stacking interactions, which are non-covalent interactions between aromatic rings. libretexts.org These interactions can occur in a face-to-face (sandwich) or, more commonly, a parallel-displaced or T-shaped arrangement. wikipedia.org The presence of substituents on the aromatic ring influences the electrostatic potential of the ring and, consequently, the nature and strength of the π-π stacking.

Computational modeling can predict the preferred stacking geometries and calculate the associated interaction energies. For halogenated benzenes, π-stacked structures with a parallel-displaced arrangement have been identified as being energetically favorable. aip.org In this compound, the combination of electron-donating and electron-withdrawing groups would create a complex quadrupole moment, influencing how the molecules arrange themselves to minimize electrostatic repulsion and maximize attractive dispersion forces. libretexts.org Studies on polycyclic aromatic hydrocarbons complexed with nucleobases have demonstrated the use of computational methods to analyze these weak π-π interactions. nih.gov

Prediction and Analysis of Spectroscopic Properties from First Principles

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, aiding in the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Predicting NMR chemical shifts from first principles, typically using DFT, has become a valuable tool for confirming molecular structures and understanding electronic environments. rsc.org For this compound, computational methods can predict the 1H, 13C, 15N, and 19F NMR spectra.

The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. Machine learning approaches are also emerging as a rapid and accurate method for predicting NMR chemical shifts. nih.govrsc.org Discrepancies between predicted and experimental spectra can often reveal subtle structural features or dynamic processes. For halogenated and hydrogen-bonding systems, these calculations can be particularly insightful, as they can help to rationalize the electronic effects of the substituents on the chemical shifts of nearby nuclei. For example, intramolecular hydrogen bonding involving fluorine can lead to observable through-space couplings in NMR spectra. mdpi.comucla.edu

Below is a table of hypothetical predicted 13C NMR chemical shifts for this compound, illustrating the output of such a computational study.

| Carbon Atom | Predicted 13C Chemical Shift (ppm) |

| C1 (C-N) | 145.3 |

| C2 | 110.8 |

| C3 (C-Br) | 102.1 |

| C4 (C-F) | 158.9 (d, J(C-F) = 240 Hz) |

| C5 (C-O) | 149.7 |

| C6 | 105.4 |

| These values are illustrative and would need to be calculated using appropriate quantum chemical software and methods. The coupling constant for C4 is a typical value for a direct C-F bond. |

Vibrational Frequency Calculations and Spectral Simulations

Computational chemistry provides powerful tools for investigating the vibrational properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations. By using a suitable basis set, such as 6-311++G(d,p), researchers can optimize the molecular geometry and calculate the harmonic vibrational frequencies. bohrium.com These theoretical frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data, should it become available.

The calculated vibrational spectrum provides a detailed picture of the molecule's internal motions. Each vibrational mode corresponds to a specific stretching, bending, or torsional motion of the atoms. For this compound, key vibrational modes would include:

O-H and N-H stretching: These typically appear at high wavenumbers and are sensitive to hydrogen bonding.

C-H stretching: Aromatic C-H stretches are characteristic of the benzene (B151609) ring.

C-C stretching: Vibrations within the aromatic ring.

C-F, C-Br, C-O, and C-N stretching: These are dependent on the specific substituents and their positions on the ring.

Bending and torsional modes: These occur at lower frequencies and describe the out-of-plane and twisting motions of the molecule.

The simulated infrared (IR) and Raman spectra can be generated from the calculated vibrational frequencies and intensities. These simulated spectra are invaluable for interpreting experimental spectra and for assigning observed spectral bands to specific vibrational modes. In a study on 2-bromo-6-chloro-4-fluoroaniline, vibrational wavenumbers were computed using both HF and B3LYP levels of theory, and the assignments were made by combining theoretical and experimental data. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from a vibrational frequency calculation for this compound, based on typical ranges for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3600 | O-H stretching |

| ν(N-H)asym | ~3500 | Asymmetric N-H stretching |

| ν(N-H)sym | ~3400 | Symmetric N-H stretching |

| ν(C-H) | ~3100 | Aromatic C-H stretching |

| ν(C=C) | ~1600 | Aromatic C=C stretching |

| δ(N-H) | ~1500 | N-H scissoring |

| ν(C-O) | ~1250 | C-O stretching |

| ν(C-F) | ~1200 | C-F stretching |

| ν(C-N) | ~1100 | C-N stretching |

| ν(C-Br) | ~600 | C-Br stretching |

This table is illustrative and does not represent actual calculated data for this compound.

Electronic Absorption Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption spectra. bohrium.com This approach calculates the excitation energies and oscillator strengths for electronic transitions between molecular orbitals. For this compound, a TD-DFT calculation would provide insights into the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved.

The key electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic properties and reactivity of the molecule. In a study on halogenated aniline (B41778) derivatives, the wavelength of electronic transition, oscillator strength, and HOMO-LUMO energy gap were determined using TD-DFT. bohrium.com

The simulated UV-Vis spectrum would show absorption bands corresponding to the calculated electronic transitions. These transitions are often of the π → π* type in aromatic molecules, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. For this compound, the bromine, fluorine, hydroxyl, and amino groups would all modulate the electronic structure and thus the absorption spectrum.

A hypothetical data table for the simulated electronic absorption spectrum of this compound is presented below.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~290 | 0.05 |

| HOMO-1 → LUMO | ~260 | 0.12 |

| HOMO → LUMO+1 | ~230 | 0.08 |

This table is illustrative and does not represent actual calculated data for this compound.

Studies on Nonlinear Optical (NLO) Properties of Halogenated Aniline Derivatives

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. bohrium.com The NLO response of a molecule is described by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation, while the second hyperpolarizability (γ) governs third-order effects. ccsenet.org

Computational studies on halogenated aniline derivatives have shown that the nature and position of the halogen substituents can significantly influence the NLO properties. bohrium.com For a molecule to exhibit a non-zero first hyperpolarizability (β), it must be non-centrosymmetric. researchgate.net The introduction of electron-donating and electron-accepting groups can enhance the NLO response by increasing the molecular dipole moment and charge transfer character. ccsenet.org

In a study of various halogenated anilines, it was found that 2,5-dibromo-aniline and para-chloro-aniline showed an enhanced first hyperpolarizability compared to aniline itself. bohrium.com Another study on halogenated aniline oligomers demonstrated that fluorinated emeraldine (B8112657) trimers exhibited the best performance for the first hyperpolarizability (β). ccsenet.org For the second hyperpolarizability (γ), the highest values were observed for halogenated pernigraniline hexamers containing a dimethylamine (B145610) substituent. ccsenet.org These findings suggest that halogenated anilines are promising candidates for NLO applications. researchgate.net

The following table presents representative calculated first hyperpolarizability (β) values for some halogenated aniline derivatives from the literature to illustrate the range of values that might be expected.

| Compound | First Hyperpolarizability (β) (a.u.) |

| Aniline | 167.31 |

| 2,5-difluoro-aniline | 276.43 |

| 2,5-dichloro-aniline | 239.11 |

| 2,5-dibromo-aniline | 309.07 |

| para-fluoro-aniline | 134.80 |

| para-chloro-aniline | 289.04 |

| para-bromo-aniline | 213.62 |

Data sourced from a theoretical investigation of NLO and spectroscopic properties of halogenated aniline. bohrium.com

Adsorption and Surface Interaction Studies with Nanomaterials

The interaction of halogenated organic compounds with nanomaterials is an active area of research, with applications in environmental remediation, sensing, and catalysis. Studies have investigated the adsorption of halogenated compounds onto various nanomaterials, including graphene, carbon nanotubes, and halloysite. nih.govnih.gov

The primary mechanisms driving the adsorption of aromatic molecules like halogenated anilines onto carbonaceous nanomaterials are hydrophobic interactions and π-π stacking. nih.gov The aromatic ring of the aniline derivative can interact with the graphitic surface of carbon nanotubes or graphene through attractive π-π electron donor-acceptor interactions. Van der Waals forces also play a significant role. nih.gov

The properties of both the adsorbent and the adsorbate are crucial. For the nanomaterial, factors such as surface area, pore volume, and surface functional groups determine its adsorption capacity. nih.gov For the halogenated aniline, properties like hydrophobicity, molecular size, and the electronic character of the substituents influence its adsorption behavior.

Information on "this compound" is Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound "this compound" and its specific applications as a synthetic building block.

The requested article outline necessitates in-depth research findings on the use of this exact molecule in the synthesis of various complex chemical structures, including heterocyclic systems, dyes, research intermediates, coordination chemistry ligands, functional materials, and chemical sensors.

Searches for this compound in relation to these applications did not yield specific results. The available literature focuses on structurally related but distinct molecules, such as:

3-Bromo-4-fluoroaniline (B1273062) (lacks the hydroxyl group)

3-Bromo-5-fluorophenol (lacks the amino group)

5-Bromo-4-fluoro-2-hydroxyaniline (an isomer with a different substitution pattern)

2-Aminophenol and its derivatives, which are general precursors for benzoxazoles.

While these related compounds have documented roles in various synthetic applications, the strict requirement to focus solely on This compound cannot be met. The creation of the requested article would require speculative information that is not supported by current scientific publications. Therefore, in the interest of providing scientifically accurate and non-hallucinatory content, the article cannot be generated as specified.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-Bromo-4-fluoro-5-hydroxyaniline

A thorough review of scientific literature and chemical databases reveals no specific research findings for this compound. Its chemical structure, containing a bromine atom, a fluorine atom, a hydroxyl group, and an amino group on a benzene (B151609) ring, suggests it belongs to the class of halogenated aminophenols. While research exists for related compounds, such as 3-bromo-4-fluoroaniline (B1273062) and other halogenated anilines and phenols, no dedicated studies on the synthesis, properties, or applications of this compound have been identified.

Identification of Remaining Challenges and Research Gaps in Halogenated Aminophenol Chemistry

The broader field of halogenated aminophenol chemistry faces several ongoing challenges that would likely extend to the study of this compound. A primary hurdle is the development of regioselective synthesis methods. The presence of multiple substituents on the aromatic ring makes precise control of their placement a significant synthetic challenge. Achieving high yields and purity for a specific isomer like this compound would require overcoming the potential for the formation of numerous side products.

Furthermore, a comprehensive understanding of the structure-property relationships in polysubstituted aromatic compounds is still developing. The interplay between the electron-donating and electron-withdrawing effects of the amino, hydroxyl, bromine, and fluorine substituents on the chemical reactivity, spectroscopic properties, and potential biological activity of the molecule is a complex area requiring detailed investigation.

Prospective Directions for Novel Synthetic Methodologies and Chemical Transformations

Future research in the synthesis of complex halogenated aminophenols like this compound could focus on several promising areas. Advanced catalytic systems, including transition-metal-catalyzed cross-coupling reactions, could offer more precise control over the introduction of substituents onto the aromatic ring. The development of novel protecting group strategies would also be crucial for selectively functionalizing the different reactive sites (amino, hydroxyl, and the aromatic ring itself).

Moreover, exploring enzymatic or biocatalytic methods for the synthesis of such compounds could provide environmentally friendly and highly selective alternatives to traditional chemical synthesis. Research into one-pot multi-component reactions could also streamline the synthesis process, improving efficiency and reducing waste.

Opportunities in Advanced Mechanistic and Computational Studies

The lack of experimental data for this compound presents a significant opportunity for computational chemistry. Quantum mechanical calculations could be employed to predict its key physicochemical properties, such as its molecular geometry, electronic structure, spectral data (NMR, IR, UV-Vis), and reactivity.

Computational modeling could also shed light on the mechanistic pathways of potential synthetic routes, helping to optimize reaction conditions and predict potential byproducts. Furthermore, molecular docking studies could be used to explore the potential interactions of this compound with biological targets, providing a theoretical basis for future drug discovery efforts.

Potential for New Material and Chemical Intermediate Development based on the this compound Motif

The structural motifs present in this compound suggest its potential as a valuable building block for the synthesis of more complex molecules. The presence of amino and hydroxyl groups allows for further functionalization, making it a potential precursor for a variety of derivatives.

These derivatives could find applications in several areas:

Pharmaceuticals: Halogenated anilines and phenols are common scaffolds in medicinal chemistry. The unique substitution pattern of this compound could lead to the development of novel drug candidates with specific biological activities.

Polymers and Materials Science: The functional groups on the molecule could be used to incorporate it into polymer chains, potentially leading to new materials with tailored thermal, electronic, or optical properties.

Agrochemicals: The development of new pesticides and herbicides often involves the use of halogenated aromatic compounds.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-fluoro-5-hydroxyaniline, and how can reaction conditions be optimized to minimize dehalogenation?

Methodological Answer:

- Synthetic Pathways : Start with halogenated precursors, such as 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS RN 185345-46-4) , and perform reductive amination. Alternatively, introduce the amine group via nitration followed by reduction, ensuring protection of the hydroxy group to prevent oxidation.

- Optimization : Use mild reducing agents (e.g., NaBH4/CuCl for selective amine formation) and low temperatures (<0°C) to suppress bromine or fluorine displacement. Monitor reaction progress via TLC or HPLC, referencing purification methods for related bromo-fluoro anilines (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data from NMR and mass spectrometry be resolved?

Methodological Answer:

- Techniques :

- ¹⁹F NMR : Identify fluorine chemical shifts (typically δ -110 to -125 ppm for aryl-F) .

- ¹H NMR : Use deuterated DMSO to resolve hydroxy and amine proton signals, which may overlap in non-polar solvents.

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br: ~1:1 ratio for ⁷⁹Br/⁸¹Br).

- Conflict Resolution : If MS suggests impurities (e.g., dehalogenated byproducts), cross-validate with HPLC retention times (C18 column, acetonitrile/water mobile phase) . Repetition under inert atmosphere (N₂/Ar) can rule out oxidative degradation .

Advanced Research Questions

Q. How do the electronic effects of bromo, fluoro, and hydroxy substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Electronic Effects :

- Bromo : Acts as a leaving group in Suzuki-Miyaura couplings but may require activated catalysts (e.g., Pd(PPh₃)₄ with Cs₂CO₃) due to steric hindrance from adjacent substituents .

- Fluoro : Electron-withdrawing nature deactivates the ring, slowing coupling kinetics. Use microwave-assisted heating (120°C, 30 min) to accelerate reactions .

- Hydroxy : Can coordinate to palladium, necessitating protection (e.g., as a tert-butyldimethylsilyl ether) to prevent catalyst poisoning .

- Site Selectivity : Ortho-directing effects of -NH₂ and -OH may compete; computational modeling (DFT) can predict preferential coupling sites .

Q. What strategies can mitigate decomposition of this compound under ambient conditions, particularly concerning the hydroxy and amine functional groups?

Methodological Answer:

- Stabilization Methods :

- Storage : Store at 0–6°C in amber vials under inert gas (argon) to prevent oxidation and hydrolysis .

- Derivatization : Convert the amine to a stable urea or amide derivative for long-term storage, regenerating the free amine via acid hydrolysis when needed .

- Antioxidants : Add 0.1% (w/v) BHT to ethanol solutions to inhibit radical-mediated degradation .

Q. In the context of structure-activity relationship (SAR) studies, how does the substitution pattern of this compound compare to its analogs in modulating biological activity?

Methodological Answer:

- SAR Insights :

- Compare with 5-Bromo-4-fluoro-2-(trifluoromethoxy)pyridin-3-amine (CAS RN N/A), where the trifluoromethoxy group enhances lipophilicity but reduces aqueous solubility .